molecular formula C25H36ClN3O5 B10861426 Thalidomide-4-O-C12-NH2 (hydrochloride)

Thalidomide-4-O-C12-NH2 (hydrochloride)

Cat. No.: B10861426
M. Wt: 494.0 g/mol
InChI Key: ZNEQRIRWIFHMKT-UHFFFAOYSA-N
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Description

Thalidomide-4-O-C12-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness in pregnant women. due to its teratogenic effects, its use was discontinued. Thalidomide-4-O-C12-NH2 (hydrochloride) is a cereblon ligand used in the recruitment of CRBN protein and can be connected to the ligand for protein by a linker to form PROTACs (proteolysis-targeting chimeras) .

Preparation Methods

The synthesis of Thalidomide-4-O-C12-NH2 (hydrochloride) involves several steps:

Industrial production methods typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Thalidomide-4-O-C12-NH2 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The compound can undergo substitution reactions where specific groups on the molecule are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Thalidomide-4-O-C12-NH2 (hydrochloride) has several scientific research applications:

    Chemistry: It is used as a ligand in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.

    Biology: The compound is used to study protein-protein interactions and the role of cereblon in various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting diseases where protein degradation is beneficial.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

Thalidomide-4-O-C12-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the modulation of inflammatory mediators like tumor necrosis factor-alpha and other cytokines .

Comparison with Similar Compounds

Thalidomide-4-O-C12-NH2 (hydrochloride) is unique due to its specific functionalization and ability to form PROTACs. Similar compounds include:

These compounds share a common mechanism of action but differ in their specific functional groups and therapeutic applications.

Properties

Molecular Formula

C25H36ClN3O5

Molecular Weight

494.0 g/mol

IUPAC Name

4-(12-aminododecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C25H35N3O5.ClH/c26-16-9-7-5-3-1-2-4-6-8-10-17-33-20-13-11-12-18-22(20)25(32)28(24(18)31)19-14-15-21(29)27-23(19)30;/h11-13,19H,1-10,14-17,26H2,(H,27,29,30);1H

InChI Key

ZNEQRIRWIFHMKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCCN.Cl

Origin of Product

United States

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